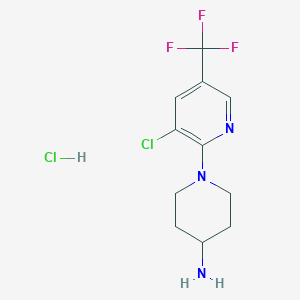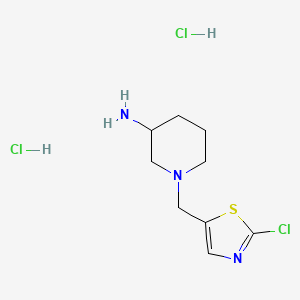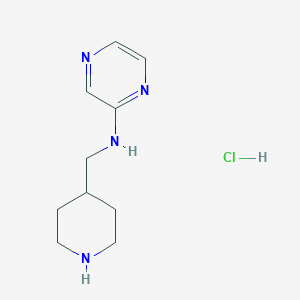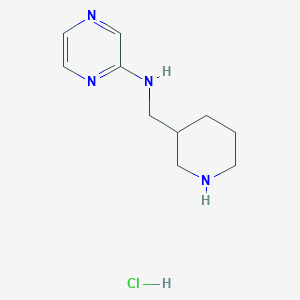![molecular formula C13H14N2O3 B1501119 3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid CAS No. 1019354-66-5](/img/structure/B1501119.png)
3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid
Descripción general
Descripción
3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyanoethyl group attached to a phenyl carbamoyl group, which is further connected to a propanoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid typically involves the reaction of phenyl isocyanate with cyanoethyl propanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using a continuous flow reactor, which allows for better control over reaction parameters and improved safety. The use of catalysts such as triethylamine can enhance the reaction efficiency and yield.
Types of Reactions:
Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The phenyl carbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and alkaline conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Strong nucleophiles such as amines or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Cyanoethyl propanoic acid derivatives.
Reduction: Cyanoethyl propanoic amine derivatives.
Substitution: Substituted phenyl carbamoyl propanoic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It can serve as a probe in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Use in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyanoethyl group can interact with nucleophilic sites, while the phenyl carbamoyl group can engage in hydrogen bonding and other non-covalent interactions. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
3-[(2-Cyanoethyl)amino]propanoic acid
3-[(2-Cyanoethyl)phenyl]propanoic acid
3-[(2-Cyanoethyl)carbamoyl]propanoic acid
Uniqueness: 3-[(2-Cyanoethyl)(phenyl)carbamoyl]propanoic acid is unique due to the presence of both the cyanoethyl and phenyl carbamoyl groups, which provide distinct chemical properties and reactivity compared to its similar compounds.
Propiedades
IUPAC Name |
4-[N-(2-cyanoethyl)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c14-9-4-10-15(11-5-2-1-3-6-11)12(16)7-8-13(17)18/h1-3,5-6H,4,7-8,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYBBYZYJNDEEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















